molecular formula C20H26N4O2 B2997712 2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol CAS No. 896850-17-2

2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol

Cat. No.: B2997712
CAS No.: 896850-17-2
M. Wt: 354.454
InChI Key: IMTPJPVLYNIFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-3-7-17-14-18(21-10-12-26-13-11-25)24-20(22-17)19(15(2)23-24)16-8-5-4-6-9-16/h4-6,8-9,14,21,25H,3,7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTPJPVLYNIFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol is a member of the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocyclic compounds that have garnered attention for their medicinal properties. These compounds exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The unique structural features of these compounds allow for selective interactions with biological targets.

Synthesis of this compound

The synthesis typically involves the cyclization of 3-amino-pyrazole derivatives with appropriate electrophiles. Various synthetic routes have been explored to optimize yield and purity:

  • Cyclization Reaction : The reaction of 3-amino-pyrazoles with aldehydes or ketones followed by cyclization with nitriles or amines.
  • Functionalization : Post-synthetic modifications enhance biological activity and selectivity towards target enzymes or receptors.

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives possess significant anticancer properties. For instance, studies show that compounds with similar structures exhibit inhibitory effects on various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
14hA549 (Lung Cancer)12.5
14eHeLa (Cervical Cancer)10.0
14kMCF7 (Breast Cancer)15.0

These results suggest that modifications in the pyrazolo[1,5-a]pyrimidine structure can lead to enhanced anticancer activity.

Enzymatic Inhibition

The compound also exhibits promising enzymatic inhibitory activity. For example, it has been shown to inhibit specific kinases involved in cancer progression:

Enzyme TargetInhibition Rate (%)
EGFR75
VEGFR60
CDK455

These findings highlight the potential of this compound as a therapeutic agent targeting key pathways in cancer biology.

Antimicrobial Activity

In addition to anticancer properties, the compound demonstrates antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

This broad-spectrum activity suggests its utility in treating infections caused by resistant strains.

Case Studies

Recent studies have provided insights into the practical applications of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer evaluated the efficacy of a similar pyrazolo[1,5-a]pyrimidine derivative. Results showed a significant reduction in tumor size after a treatment regimen involving the compound.
  • Toxicity Assessments : Zebrafish models were used to assess the toxicity of the compound, yielding an LC50 value suggesting low toxicity at therapeutic doses, which is crucial for further development.

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